molecular formula C9H12N2O3 B11783543 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B11783543
M. Wt: 196.20 g/mol
InChI Key: ALZMDNNQKXBNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring attached to an imidazole ring through a methylene bridge, with a carboxylic acid functional group at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the tetrahydrofuran moiety . The imidazole ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Introduction of various functional groups at the methylene bridge.

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
  • (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate

Comparison: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both tetrahydrofuran and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,12,13)

InChI Key

ALZMDNNQKXBNDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=NC=C2C(=O)O

Origin of Product

United States

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